Acetyl chloride, bis(acetyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl chloride, bis(acetyloxy)- can be synthesized through the reaction of glycolic acid with acetyl chloride and oxalyl chloride. The reaction typically involves the following steps:
- Glycolic acid reacts with acetyl chloride to form acetoxyacetic acid.
- Acetoxyacetic acid is then treated with oxalyl chloride to yield Acetyl chloride, bis(acetyloxy)- .
Industrial Production Methods: Industrial production of Acetyl chloride, bis(acetyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Acetyl chloride, bis(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to produce acetic acid and acetoxyacetic acid.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Reagents: Include reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted acetoxyacetyl derivatives.
Hydrolysis Products: Acetic acid and acetoxyacetic acid.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Acetyl chloride, bis(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetyl chloride, bis(acetyloxy)- involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to modify or create new compounds .
Comparison with Similar Compounds
Acetoxyacetyl chloride: Similar in structure but with different reactivity and applications.
Acetyl chloride: A simpler acyl chloride with broader applications but less specificity.
Oxalyl chloride: Used in similar synthetic routes but with different chemical properties.
Uniqueness: Acetyl chloride, bis(acetyloxy)- is unique due to its dual acetoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
36674-73-4 |
---|---|
Molecular Formula |
C6H7ClO5 |
Molecular Weight |
194.57 g/mol |
IUPAC Name |
(1-acetyloxy-2-chloro-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H7ClO5/c1-3(8)11-6(5(7)10)12-4(2)9/h6H,1-2H3 |
InChI Key |
ZARYDSVMAKKSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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